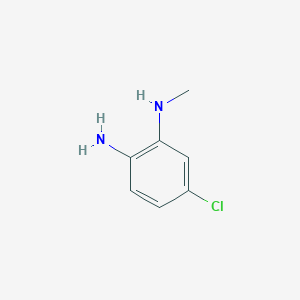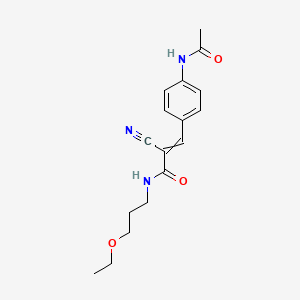
2-(1H-咪唑-2-基)吡啶-4-羧酸二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride is a heterocyclic compound that features both imidazole and pyridine rings
科学研究应用
2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes
作用机制
Target of Action
Imidazole derivatives, to which this compound belongs, are known to exhibit a broad range of biological activities and can interact with various biological targets .
Mode of Action
Imidazole derivatives are known to interact with their targets in various ways, leading to different biological effects .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways, depending on their specific targets .
Result of Action
Imidazole derivatives are known to induce various cellular responses, depending on their specific targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride . .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride typically involves the formation of the imidazole ring followed by the introduction of the pyridine moiety. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of ammonium acetate, leading to the formation of the imidazole ring. The resulting compound is then subjected to further reactions to introduce the carboxylic acid group and convert it to the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis process .
化学反应分析
Types of Reactions
2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various reduced forms of the imidazole ring .
相似化合物的比较
Similar Compounds
- 2-(2′-Pyridyl)imidazole
- 2-(Imidazol-2-yl)pyridine
- 2-(Pyridin-2-yl)imidazole
Uniqueness
2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride is unique due to the presence of both imidazole and pyridine rings, which confer distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications set it apart from other similar compounds .
属性
IUPAC Name |
2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2.2ClH/c13-9(14)6-1-2-10-7(5-6)8-11-3-4-12-8;;/h1-5H,(H,11,12)(H,13,14);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQXXJQZCWTTMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C2=NC=CN2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803585-58-1 |
Source


|
| Record name | 2-(1H-imidazol-2-yl)pyridine-4-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(1-ethyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2551443.png)
![N'-[5-(4-chloro-2-fluoro-5-methylbenzoyl)-1,3-thiazol-2-yl]-N,N-dimethyliminoformamide](/img/structure/B2551444.png)

![N2,N6-bis(2-(methylthio)benzo[d]thiazol-6-yl)pyridine-2,6-dicarboxamide](/img/structure/B2551446.png)

![3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-B][1,3]oxazine](/img/structure/B2551450.png)


![6,6-dimethyl-9-(4-nitrophenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2551454.png)
![1,3-Benzodioxol-5-yl[4-(4-ethylphenyl)piperazin-1-yl]methanone](/img/structure/B2551455.png)

![N-(4,6-DIFLUORO-1,3-BENZOTHIAZOL-2-YL)-N-[2-(DIMETHYLAMINO)ETHYL]-3-METHOXYNAPHTHALENE-2-CARBOXAMIDE HYDROCHLORIDE](/img/structure/B2551459.png)
![N-(3,4-dimethylphenyl)-2-{4,6-dioxo-5-[4-(propan-2-yl)phenyl]-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl}acetamide](/img/structure/B2551463.png)
![[(3-Methoxyquinoxalin-2-yl)sulfanyl]acetic acid](/img/structure/B2551465.png)
